N-Methyl-3-phenoxybenzylamine

Description

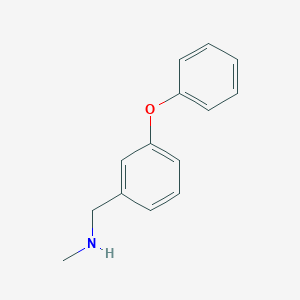

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-1-(3-phenoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-15-11-12-6-5-9-14(10-12)16-13-7-3-2-4-8-13/h2-10,15H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDVLOOQWWBPGSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)OC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40441059 | |

| Record name | N-Methyl-3-phenoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129535-78-0 | |

| Record name | N-Methyl-3-phenoxybenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40441059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on N-Methyl-3-phenoxybenzylamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

Chemical Structure and Identification

N-Methyl-3-phenoxybenzylamine is a secondary amine characterized by a benzyl group substituted at the 3-position with a phenoxy group, and a methyl group attached to the nitrogen atom.

Table 1: Structural and Identification Data for this compound

| Identifier | Value |

| IUPAC Name | N-Methyl-1-(3-phenoxyphenyl)methanamine |

| Synonyms | N-methyl-3-phenoxyBenzenemethanamine, Benzenemethanamine, N-methyl-3-phenoxy- |

| CAS Number | 129535-78-0 |

| Molecular Formula | C₁₄H₁₅NO |

| SMILES | CNCC1=CC=CC(OC2=CC=CC=C2)=C1 |

Physicochemical Properties

Precise, experimentally determined physicochemical properties for this compound are not widely published. The data presented below includes calculated values and should be considered as estimates.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 213.27 g/mol | Calculated |

| Boiling Point | 313.9 ± 25.0 °C | Predicted |

| Melting Point | Data not available | - |

| Solubility | Data not available | - |

Experimental Protocols

Specific, validated experimental protocols for the synthesis and analysis of this compound are not available in peer-reviewed literature. However, general methodologies for the synthesis of related N-alkylated phenoxybenzylamines and the analysis of secondary amines can be adapted.

General Synthetic Approach: Reductive Amination

A common method for the synthesis of secondary amines like this compound is reductive amination. This would involve the reaction of 3-phenoxybenzaldehyde with methylamine to form a Schiff base (imine), which is then reduced to the final product.

Workflow for a potential synthesis:

Caption: A generalized workflow for the synthesis of this compound via reductive amination.

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

For the analysis and purity assessment of this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method would be a suitable starting point.

Table 3: General Parameters for HPLC Analysis

| Parameter | Recommended Starting Condition |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | To be optimized (e.g., 5% to 95% B over 20 minutes) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm and 280 nm |

| Injection Volume | 10 µL |

Biological Activity and Signaling Pathways

As of the date of this guide, there is no publicly available information regarding the biological activity, mechanism of action, or any associated signaling pathways for this compound. It is crucial to distinguish this compound from the structurally different, well-characterized alpha-adrenergic antagonist, phenoxybenzamine.

To illustrate the visualization requirements of this guide, a generic, hypothetical signaling pathway is presented below. This diagram is for demonstrative purposes only and does not represent any known biological function of this compound.

Caption: A generic, hypothetical signaling pathway for illustrative purposes only.

Conclusion

This compound is a defined chemical entity with a known structure. However, a comprehensive profile of its physicochemical properties, specific and validated experimental protocols for its synthesis and analysis, and any information on its biological activity are conspicuously absent from the public scientific literature. This guide serves to consolidate the available structural information and to provide a framework of generalized methodologies that could be applied by researchers initiating studies on this compound. Further empirical investigation is required to fully characterize this compound.

An In-depth Technical Guide to N-Methyl-3-phenoxybenzylamine (CAS 129535-78-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies for N-Methyl-3-phenoxybenzylamine. Additionally, it explores potential biological activities and associated signaling pathways based on structurally related compounds, offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Physicochemical Data

The following tables summarize the known and predicted physicochemical properties of this compound.

| Identifier | Value |

| CAS Number | 129535-78-0 |

| Molecular Formula | C₁₄H₁₅NO |

| Molecular Weight | 213.28 g/mol [1] |

| IUPAC Name | N-methyl-1-(3-phenoxyphenyl)methanamine |

| Property | Value | Source |

| Melting Point | 149-150 °C | Not explicitly cited |

| Boiling Point (Predicted) | 313.9 ± 25.0 °C[1] | Predicted |

| pKa (Predicted) | 9.34 ± 0.10[1] | Predicted |

| Solubility | Predicted to be sparingly soluble in water; soluble in organic solvents. | General Chemical Principles |

| Density (Predicted) | 1.057 ± 0.06 g/cm³[1] | Predicted |

Experimental Protocols

Synthesis Protocols

This compound can be synthesized through two primary routes: reductive amination of 3-phenoxybenzaldehyde or N-alkylation of 3-phenoxybenzylamine.

1. Synthesis via Reductive Amination

This two-step, one-pot reaction involves the formation of an imine from 3-phenoxybenzaldehyde and methylamine, followed by its reduction to the corresponding secondary amine.[2]

-

Materials:

-

3-phenoxybenzaldehyde

-

Methylamine (solution in a suitable solvent, e.g., THF or methanol)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

-

Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.

-

-

Procedure:

-

To a solution of 3-phenoxybenzaldehyde (1.0 eq) in anhydrous DCM or DCE, add a solution of methylamine (1.1-1.5 eq).

-

Add a catalytic amount of acetic acid (0.1 eq) to the mixture to facilitate imine formation.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Add the reducing agent, sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 eq), portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield this compound.

-

2. Synthesis via N-Alkylation

This method involves the direct alkylation of 3-phenoxybenzylamine with a methylating agent.

-

Materials:

-

3-phenoxybenzylamine

-

Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

-

A suitable base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH))

-

Anhydrous solvent (e.g., acetonitrile (ACN), dimethylformamide (DMF))

-

Standard work-up and purification reagents as described in the reductive amination protocol.

-

-

Procedure:

-

To a solution of 3-phenoxybenzylamine (1.0 eq) in the chosen anhydrous solvent, add the base (1.5-2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add the methylating agent (1.1 eq) dropwise to the suspension.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Perform an aqueous work-up as described in the reductive amination protocol.

-

Purify the crude product by flash column chromatography.

-

Analytical Protocols

The purity and identity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

1. HPLC-UV Analysis

-

Instrumentation: HPLC system with a UV detector, C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 254 nm and 280 nm.

-

Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

-

Injection Volume: 10 µL.

2. GC-MS Analysis

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source. A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Range: 50-500 amu.

-

Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, its structural similarity to known pharmacologically active compounds, particularly phenoxybenzamine, suggests potential interactions with biological targets. The following sections explore hypothetical signaling pathways based on these structural analogies.

Hypothetical Interaction with Adrenergic Receptors

Phenoxybenzamine is a well-known non-selective, irreversible antagonist of α-adrenergic receptors.[3][4] It forms a covalent bond with these receptors, leading to a long-lasting blockade.[3][5] Given the shared phenoxybenzylamine scaffold, it is plausible that this compound could also interact with adrenergic receptors, potentially as a competitive antagonist.

Caption: Hypothetical antagonism of the α-adrenergic signaling pathway.

This diagram illustrates the canonical Gq-coupled α₁-adrenergic signaling pathway. Binding of endogenous catecholamines (norepinephrine/epinephrine) activates the receptor, leading to a cascade that results in cellular responses like vasoconstriction. This compound is hypothesized to act as an antagonist, blocking the receptor and thereby inhibiting this pathway.

Potential for Monoamine Oxidase (MAO) Inhibition

Derivatives of N-methylbenzylamine have been investigated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of monoamine neurotransmitters.[6][][8] Inhibition of MAO increases the levels of these neurotransmitters in the synaptic cleft.

Caption: Potential inhibition of monoamine oxidase (MAO).

This workflow depicts the role of MAO in the degradation of monoamine neurotransmitters within a presynaptic neuron. By inhibiting MAO, this compound could potentially increase the bioavailability of these neurotransmitters, a mechanism of action for many antidepressant and neuroprotective drugs.

Conclusion

This technical guide consolidates the available physicochemical data for this compound and provides adaptable experimental protocols for its synthesis and analysis. While direct biological data is currently lacking, the structural similarities to known adrenergic receptor antagonists and monoamine oxidase inhibitors provide a rational basis for further investigation into its pharmacological profile. The hypothetical signaling pathways presented herein offer a starting point for researchers to explore the potential therapeutic applications of this compound. Further experimental validation is necessary to confirm these predicted properties and biological activities.

References

- 1. This compound CAS#: 129535-78-0 [amp.chemicalbook.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Phenoxybenzamine - Wikipedia [en.wikipedia.org]

- 4. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Phenoxybenzamine binding reveals the helical orientation of the third transmembrane domain of adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The kinetics of monoamine oxidase inhibition by three 2-indolylmethylamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

Potential Mechanism of Action of N-Methyl-3-phenoxybenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-3-phenoxybenzylamine is a chemical compound with a structure suggesting potential pharmacological activity. While direct studies on its mechanism of action are not extensively available in the public domain, its structural similarity to known pharmacologically active molecules, particularly phenoxybenzamine, allows for the formulation of a hypothesized mechanism. This document outlines a potential mechanism of action for this compound, focusing on its possible interaction with adrenergic and dopaminergic receptors. This guide provides a theoretical framework, summarizes relevant quantitative data from structurally related compounds, details hypothetical experimental protocols to investigate these hypotheses, and includes visualizations of potential signaling pathways and experimental workflows.

Introduction

This compound is a secondary amine containing a benzyl group, a phenoxy group, and a methylamine moiety. Its chemical structure is a key determinant of its potential biological activity. The presence of the phenoxybenzylamine scaffold is significant, as this core is found in compounds with known interactions with various receptors and transporters in the central and peripheral nervous systems. This guide explores the potential mechanism of action of this compound based on established pharmacology of structurally analogous compounds.

Hypothesized Mechanism of Action

Based on its structural features, this compound is hypothesized to act as a modulator of monoamine neurotransmitter systems. The primary proposed mechanisms are:

-

Alpha-Adrenergic Receptor Antagonism: The most plausible mechanism of action is the antagonism of alpha-adrenergic receptors (α-ARs). This hypothesis is drawn from the well-documented activity of phenoxybenzamine, a structurally related compound that acts as a non-selective, irreversible antagonist of α-ARs.[1][2] The phenoxybenzylamine core is crucial for this activity. Blockade of α-ARs would inhibit the physiological effects of norepinephrine and epinephrine, leading to vasodilation and a decrease in blood pressure.

-

Dopamine Receptor Interaction: There is evidence that phenoxybenzamine can also act as an antagonist at dopamine D2 receptors.[3] Given the structural similarity, this compound may also exhibit affinity for dopamine receptors, potentially acting as an antagonist. This could modulate dopaminergic signaling in the central nervous system.

-

Monoamine Transporter Inhibition: The overall structure of this compound bears some resemblance to substrates of monoamine transporters (e.g., for norepinephrine, dopamine, and serotonin). Therefore, it is conceivable that it could act as an inhibitor of these transporters, leading to an increase in the synaptic concentration of these neurotransmitters.

Potential Signaling Pathways

The interaction of this compound with its putative targets would trigger specific intracellular signaling cascades.

Alpha-Adrenergic Receptor Blockade

If this compound acts as an α1-adrenergic receptor antagonist, it would block the Gq-coupled signaling pathway. This would prevent the activation of phospholipase C (PLC), thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). The ultimate effect would be a decrease in intracellular calcium levels and a reduction in protein kinase C (PKC) activity.

Figure 1: Hypothesized blockade of the α1-adrenergic signaling pathway.

Quantitative Data from a Structurally Related Compound

| Compound | Target | Assay Type | Species | Value | Units | Reference |

| Phenoxybenzamine | α-Adrenergic Receptors | Functional Antagonism | Various | - | - | [1][2] |

| Phenoxybenzamine | D2 Dopamine Receptor | Radioligand Binding | Bovine Caudate Membranes | pseudo-IC50 = 1 | µM | [3] |

Note: This data is for phenoxybenzamine and should be considered as an indicator of the potential activity of this compound, not a direct measure of its potency.

Proposed Experimental Protocols

To validate the hypothesized mechanism of action, a series of in vitro experiments would be required.

Radioligand Receptor Binding Assay

This experiment would determine the affinity of this compound for a panel of receptors, including adrenergic and dopaminergic subtypes.

Objective: To determine the binding affinity (Ki) of this compound for α1, α2, D1, and D2 receptors.

Methodology:

-

Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors (e.g., bovine caudate for D2 receptors).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., Tris-HCl with co-factors).

-

Competition Binding:

-

Incubate the membrane preparation with a fixed concentration of a specific radioligand (e.g., [3H]prazosin for α1, [3H]spiperone for D2).

-

Add increasing concentrations of this compound (the competitor).

-

Include a control with no competitor (total binding) and a control with a high concentration of a known non-radioactive ligand (non-specific binding).

-

-

Incubation: Incubate at a specific temperature for a defined period to reach equilibrium.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Figure 2: General workflow for a radioligand binding assay.

Conclusion

While direct experimental evidence is lacking, the structural characteristics of this compound strongly suggest a potential mechanism of action involving the modulation of adrenergic and possibly dopaminergic signaling. The primary hypothesis is that it functions as an antagonist at alpha-adrenergic receptors, similar to the well-characterized compound phenoxybenzamine. Further investigation through in vitro binding and functional assays is necessary to empirically determine its pharmacological profile. The experimental protocols and theoretical framework provided in this guide offer a starting point for such investigations.

References

Investigating the Biological Activity of N-Methyl-3-phenoxybenzylamine: A Technical Guide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Issued: December 28, 2025

Abstract

This technical guide addresses the biological activity of N-Methyl-3-phenoxybenzylamine. An extensive search of scientific literature and databases reveals a significant lack of direct studies on the biological effects, mechanism of action, and toxicological profile of this specific compound. The available information primarily pertains to its chemical properties and synthesis. In contrast, a structurally related compound, Phenoxybenzamine , is a well-characterized pharmacological agent. This guide, therefore, provides a comprehensive overview of the biological activity of Phenoxybenzamine as a relevant analogue, while clearly noting the data gap for this compound.

Introduction: The Paucity of Data on this compound

Despite its clear chemical structure, this compound remains largely uncharacterized in the biological and pharmacological literature. Searches of prominent scientific databases have not yielded any substantive in vitro or in vivo studies detailing its biological activity. Consequently, this document cannot provide experimental protocols or quantitative data specifically for this compound.

Researchers interested in this molecule may need to undertake foundational studies to determine its biological effects. Given its structural similarity to Phenoxybenzamine, a logical starting point for investigation would be its potential interaction with adrenergic receptors.

Phenoxybenzamine: A Structurally Related Alpha-Adrenergic Antagonist

Phenoxybenzamine is a potent, non-selective, and irreversible antagonist of alpha-adrenergic receptors.[1][2] It is used clinically in the management of hypertension associated with pheochromocytoma.[2][3] Due to the absence of data on this compound, the established pharmacology of Phenoxybenzamine is presented here as a potential framework for investigating the target compound.

Mechanism of Action of Phenoxybenzamine

Phenoxybenzamine's primary mechanism of action involves the formation of a stable, covalent bond with alpha-adrenergic receptors.[1] This irreversible blockade prevents the binding of endogenous catecholamines like epinephrine and norepinephrine.[1]

The antagonism of alpha-1 adrenergic receptors, located on vascular smooth muscle, leads to vasodilation and a subsequent reduction in blood pressure.[1] Its non-selective nature means it also blocks alpha-2 adrenergic receptors, which can lead to side effects such as reflex tachycardia.[1][2]

Signaling Pathway of Alpha-1 Adrenergic Receptor Blockade by Phenoxybenzamine

The following diagram illustrates the signaling pathway affected by Phenoxybenzamine's blockade of the alpha-1 adrenergic receptor.

Caption: Alpha-1 adrenergic receptor signaling cascade and its irreversible inhibition by Phenoxybenzamine.

Quantitative Data for Phenoxybenzamine

The following table summarizes key quantitative parameters related to the biological activity of Phenoxybenzamine. No such data is currently available for this compound.

| Parameter | Value | Species/System | Reference |

| Elimination Half-life | ~24 hours | Human | [1] |

| Clinical Dosage (Pheochromocytoma) | 20-40 mg, 2-3 times daily | Human | [2] |

Experimental Protocols for Investigating Adrenergic Receptor Activity

Should researchers wish to investigate the biological activity of this compound, the following established protocols for assessing adrenergic receptor antagonism, commonly used for compounds like Phenoxybenzamine, would be appropriate.

In Vitro Radioligand Binding Assay

This assay determines the affinity of a test compound for adrenergic receptors.

Objective: To determine the binding affinity (Ki) of this compound for alpha-1 and alpha-2 adrenergic receptors.

Materials:

-

Cell membranes expressing human alpha-1 or alpha-2 adrenergic receptors.

-

Radioligand (e.g., [³H]-prazosin for alpha-1, [³H]-rauwolscine for alpha-2).

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control (e.g., phentolamine).

-

Scintillation counter.

Methodology:

-

Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

-

Quantify the radioactivity of the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

-

Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

In Vitro Functional Assay (e.g., Calcium Mobilization)

This assay measures the functional consequence of receptor binding (agonist or antagonist activity).

Objective: To determine if this compound acts as an antagonist at alpha-1 adrenergic receptors.

Materials:

-

Cells stably expressing the human alpha-1 adrenergic receptor and a calcium-sensitive fluorescent dye (e.g., Fura-2).

-

Alpha-1 adrenergic agonist (e.g., phenylephrine).

-

Test compound (this compound).

-

Fluorometric imaging plate reader.

Methodology:

-

Pre-incubate the cells with varying concentrations of the test compound or vehicle.

-

Stimulate the cells with a fixed concentration of the agonist (phenylephrine).

-

Measure the resulting increase in intracellular calcium concentration via fluorescence.

-

Determine the ability of the test compound to inhibit the agonist-induced calcium mobilization.

-

Calculate the functional inhibitory constant (pA2) to quantify antagonist potency.

The following diagram outlines the general workflow for these in vitro assays.

Caption: A simplified workflow for the in vitro assessment of a novel compound's adrenergic receptor activity.

Toxicology of Phenoxybenzamine

Phenoxybenzamine has a known side-effect profile primarily related to its alpha-adrenergic blockade.[2] These include orthostatic hypotension, reflex tachycardia, nasal congestion, and miosis.[2] It is important to note that this compound's toxicological profile is unknown and would require thorough investigation.

Conclusion and Future Directions

There is a clear and significant gap in the scientific literature regarding the biological activity of this compound. This guide has leveraged the extensive knowledge of the structurally similar compound, Phenoxybenzamine, to provide a potential framework for future research.

To elucidate the biological activity of this compound, the following steps are recommended:

-

In Silico Prediction: Utilize computational models to predict potential biological targets and toxicities based on its chemical structure.

-

In Vitro Screening: Conduct primary screening against a panel of receptors, with a focus on adrenergic receptors, using assays such as those described in this guide.

-

Mechanism of Action Studies: If activity is identified, further studies will be required to determine the precise mechanism of action (e.g., reversible vs. irreversible binding, selectivity).

-

In Vivo Studies: Following promising in vitro results, in vivo studies in appropriate animal models would be necessary to assess efficacy and safety.

Until such studies are performed, any discussion of the biological activity of this compound remains speculative. Researchers are strongly encouraged to publish any findings to contribute to the public knowledge base.

References

An In-depth Technical Guide on N-Methyl-3-phenoxybenzylamine: Structural Analogs and Derivatives Exploration

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-3-phenoxybenzylamine serves as a core scaffold in the exploration of novel therapeutic agents, primarily targeting adrenergic receptors. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and biological evaluation of this compound and its structural analogs. Detailed experimental protocols for synthesis and biological assays are presented, alongside a quantitative analysis of the structural modifications influencing biological activity. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the molecular pharmacology of this class of compounds.

Introduction

The phenoxybenzylamine scaffold is a well-established pharmacophore known for its interaction with various biological targets. N-methylation of the benzylamine nitrogen introduces specific electronic and steric properties that significantly influence receptor affinity and selectivity. This guide focuses on the systematic exploration of structural analogs and derivatives of this compound, with a particular emphasis on their activity as modulators of adrenergic signaling. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel compounds targeting G-protein coupled receptors (GPCRs).

Synthesis of this compound and its Analogs

The synthesis of this compound can be achieved through a straightforward two-step process involving the formation of the precursor 3-phenoxybenzylamine followed by N-methylation. A common and efficient method for the final methylation step is reductive amination.

General Synthesis Workflow

The logical flow for the synthesis of the target compound and its analogs typically follows the path outlined below.

Experimental Protocols

A robust method for the synthesis of 3-phenoxybenzylamine involves the reduction of 3-phenoxybenzonitrile.

Materials:

-

3-phenoxybenzonitrile

-

Methanol

-

Liquid ammonia

-

Raney nickel

-

Hydrogen gas

Procedure:

-

A steel autoclave is charged with 200 g (1.025 mol) of 3-phenoxybenzonitrile, 1 L of methanol, 200 g of liquid ammonia, and 50 g of Raney nickel.

-

The autoclave is sealed and heated to 60°C.

-

The reaction mixture is stirred for one hour under an initial hydrogen pressure of 120 bars.

-

After cooling and venting the autoclave, the catalyst is removed by filtration.

-

The solvent is distilled off under normal pressure.

-

The residue is purified by distillation under high vacuum to yield 3-phenoxybenzylamine.

This protocol describes the N-methylation of 3-phenoxybenzylamine using formaldehyde.

Materials:

-

3-phenoxybenzylamine

-

Formaldehyde (37% solution in water)

-

Formic acid

-

Methanol

-

Sodium borohydride (NaBH₄)

Procedure:

-

To a solution of 3-phenoxybenzylamine (10 mmol) in methanol (50 mL), add formaldehyde (1.1 equivalents, 0.81 mL of 37% solution).

-

Stir the mixture at room temperature for 1 hour to form the corresponding imine.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly add sodium borohydride (1.5 equivalents, 57 mg) in portions.

-

Allow the reaction to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of water (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Structure-Activity Relationship (SAR) Exploration

The biological activity of this compound analogs is highly dependent on the nature and position of substituents on both the phenoxy and benzyl rings, as well as modifications to the N-methyl group. The primary targets for this class of compounds are the α-adrenergic receptors (α-ARs), which are subdivided into α1 and α2 subtypes.

Quantitative SAR Data

| Compound/Analog | Modification | Target(s) | Activity (IC₅₀/Kᵢ) | Reference |

| Phenoxybenzamine | N-benzyl-N-(2-chloroethyl) | α₁ & α₂-AR (non-selective) | Irreversible antagonist | [1] |

| Prazosin | Quinazoline derivative | α₁-AR selective | Kᵢ = 0.5 nM | [3] |

| Clonidine | Imidazoline derivative | α₂-AR agonist | Kᵢ = 3.0 nM | [4] |

| N-Methyltyramine | Endogenous trace amine | α₂-AR | IC₅₀ = 5.53 x 10⁻⁶ M | [5] |

| RX821002 | Imidazoline derivative | α₂-AR antagonist | IC₅₀ = 1.07 x 10⁻⁸ M | [5] |

Note: This table provides illustrative data for adrenergic ligands. Specific IC₅₀/Kᵢ values for a systematic series of this compound analogs are required for a detailed QSAR analysis.

Key SAR Observations

-

N-Substitution: The nature of the substituent on the nitrogen atom is a critical determinant of α/β-adrenoceptor selectivity. Generally, increasing the steric bulk of the N-substituent tends to decrease α-agonist activity and increase β-agonist activity.

-

Phenoxy Ring Substitution: Substituents on the phenoxy ring can significantly impact binding affinity and selectivity. The position and electronic properties of these substituents are crucial.

-

Benzyl Ring Substitution: Modifications to the benzyl ring can influence pharmacokinetic properties and may also contribute to receptor interactions.

Biological Evaluation and Signaling Pathways

The biological effects of this compound analogs are primarily mediated through their interaction with α-adrenergic receptors, which are G-protein coupled receptors.

Alpha-Adrenergic Receptor Signaling

α-Adrenergic receptors are divided into two main types, α₁ and α₂, each with distinct signaling pathways.[6]

-

α₁-Adrenergic Receptors: These receptors couple to Gq proteins. Upon activation, Gq activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).

-

α₂-Adrenergic Receptors: These receptors are coupled to Gi proteins.[6] Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP decreases the activity of protein kinase A (PKA).[6]

Experimental Workflow for Biological Evaluation

A typical workflow for assessing the biological activity of this compound analogs involves a series of in vitro assays.

Experimental Protocols

This protocol is a general guideline for determining the binding affinity of test compounds to α₁-adrenergic receptors.

Materials:

-

Cell membranes expressing α₁-adrenergic receptors

-

[³H]Prazosin (radioligand)

-

Test compounds (this compound analogs)

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a 96-well plate, add the cell membranes, [³H]Prazosin (at a concentration near its Kd), and varying concentrations of the test compound or vehicle.

-

For non-specific binding determination, add a high concentration of a known α₁-antagonist (e.g., phentolamine).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding and determine the IC₅₀ value for each test compound by non-linear regression analysis of the competition binding curve. The IC₅₀ value is the concentration of the drug that inhibits 50% of the maximum biological response of the agonist. The IC₅₀ value can be converted to an absolute inhibition constant (Kᵢ) using the Cheng-Prusoff equation.

This protocol outlines a method to assess the functional activity of test compounds at α₂-adrenergic receptors.

Materials:

-

Cells expressing α₂-adrenergic receptors (e.g., CHO or HEK293 cells)

-

Forskolin (adenylyl cyclase activator)

-

Test compounds

-

cAMP assay kit (e.g., HTRF, ELISA)

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Pre-treat the cells with varying concentrations of the test compounds for a specified time.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Generate dose-response curves and calculate the IC₅₀ values for the antagonist activity of the test compounds.

Conclusion

This compound and its derivatives represent a promising class of compounds for the modulation of adrenergic signaling. The synthetic accessibility of this scaffold allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties. The detailed protocols and workflows provided in this guide offer a framework for the systematic exploration of this chemical space. Future research, focusing on generating comprehensive quantitative SAR data and exploring a wider range of structural diversity, will be crucial for the development of novel therapeutic agents based on the this compound core.

References

- 1. Quantitative Structure-Activity Relationship (QSAR) Studies for the Inhibition of MAOs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of phenoxybenzamine or N-methyl chlorpromazine on regional cerebral blood flow: comparison of central and peripheral alpha adrenergic receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Presynaptically acting catecholamines bind to alpha 2-adrenoceptors labelled by 3H-clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective affinity labeling and molecular characterization of hepatic alpha 1-adrenergic receptors with [3H]phenoxybenzamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. QSAR study for a novel series of ortho disubstituted phenoxy analogues of alpha1-adrenoceptor antagonist WB4101 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Studies on the structure-activity relationships of adrenergic beta-mimetic benzylamine derivatives. V. 9-Aryl-1H-2,3,7,8,9,10-hexahydrobenzo[d,e]quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary In-Vitro Screening of N-Methyl-3-phenoxybenzylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary in-vitro screening of N-Methyl-3-phenoxybenzylamine and its close structural analogs. The document summarizes key quantitative data on its potential biological targets, details the experimental protocols for the cited assays, and visualizes relevant biological pathways and experimental workflows. The information presented is intended to inform early-stage drug discovery and development efforts by providing a foundational understanding of the compound's in-vitro pharmacological profile. Based on the analysis of structurally related compounds, this compound is projected to be a potent and selective inhibitor of the norepinephrine transporter (NET).

Introduction

This compound is a small molecule with a chemical structure suggestive of potential activity at biogenic amine transporters and receptors. Its core moieties, including a phenoxy group, a benzylamine, and an N-methyl group, are present in various pharmacologically active compounds. Understanding the preliminary in-vitro profile of this compound is a critical first step in evaluating its therapeutic potential. This guide focuses on the in-vitro screening data of a closely related analog, N-methyl-γ-(phenoxy)phenylpropylamine, to infer the likely biological activity of this compound. The primary anticipated mechanism of action is the inhibition of the norepinephrine transporter (NET).

Quantitative Data Summary

The following tables summarize the in-vitro binding and functional activity of a close structural analog of this compound, providing a strong indication of its expected pharmacological profile.

Table 1: Monoamine Transporter Inhibition Profile

This table presents the inhibitor constants (Ki) of N-methyl-γ-(2-methylphenoxy)phenylpropylamine hydrochloride (a close analog) for the inhibition of norepinephrine (NE), dopamine (DA), and serotonin (5-HT) uptake in rat brain synaptosomes. A lower Ki value indicates a higher binding affinity.

| Compound Isomer | Norepinephrine (NE) Uptake Ki (nM) | Dopamine (DA) Uptake Ki (nM) | Serotonin (5-HT) Uptake Ki (nM) |

| (-)-isomer | 1.9 | >1000 | >1000 |

| Racemate (+/-) | 3.4 | >1000 | >1000 |

| (+)-isomer | 16.8 | >1000 | >1000 |

Data extrapolated from studies on (+/-)-N-methyl-gamma-(2-methylphenoxy) phenylpropylamine hydrochloride[1].

Table 2: Receptor and Ion Channel Binding Affinity Profile

This table summarizes the binding affinities of the racemic mixture of N-methyl-γ-(2-methylphenoxy)phenylpropylamine hydrochloride for various central nervous system receptors and ion channels. The data is presented as the concentration required to inhibit 50% of radioligand binding (IC50).

| Receptor/Ion Channel | IC50 (nM) |

| α1-Adrenergic Receptor | >10,000 |

| α2-Adrenergic Receptor | >10,000 |

| β-Adrenergic Receptor | >10,000 |

| Muscarinic Acetylcholine Receptor | >10,000 |

| Histamine H1 Receptor | >1,000 |

| GABA Receptor | >10,000 |

| Benzodiazepine Receptor | >10,000 |

Data extrapolated from studies on (+/-)-N-methyl-gamma-(2-methylphenoxy) phenylpropylamine hydrochloride[1].

Experimental Protocols

The following are detailed methodologies for the key in-vitro experiments that would be conducted to determine the pharmacological profile of this compound.

Monoamine Transporter Uptake Assay

This assay measures the ability of a test compound to inhibit the uptake of radiolabeled neurotransmitters into synaptosomes.

Objective: To determine the potency of this compound in inhibiting the uptake of [³H]norepinephrine, [³H]dopamine, and [³H]serotonin.

Methodology:

-

Synaptosome Preparation: Synaptosomes are prepared from specific rat brain regions (e.g., hypothalamus for NE, striatum for DA, and whole brain minus striatum for 5-HT) by homogenization in sucrose solution followed by differential centrifugation.

-

Incubation: Synaptosomes are pre-incubated with various concentrations of this compound or vehicle control in a buffer solution.

-

Initiation of Uptake: The uptake reaction is initiated by the addition of a fixed concentration of the respective radiolabeled neurotransmitter ([³H]NE, [³H]DA, or [³H]5-HT).

-

Termination of Uptake: After a short incubation period (e.g., 5 minutes) at 37°C, the uptake is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the internalized radiolabel.

-

Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific uptake of the radiolabeled neurotransmitter (IC50) is determined by non-linear regression analysis. The inhibitor constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the transporter.

Radioligand Binding Assays for Receptor Affinity

These assays measure the ability of a test compound to displace a specific radioligand from its receptor.

Objective: To determine the binding affinity of this compound for a panel of CNS receptors.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from cells recombinantly expressing the target receptor or from specific animal brain regions known to be rich in the receptor of interest.

-

Incubation: The membranes are incubated with a fixed concentration of a specific high-affinity radioligand for the target receptor and varying concentrations of this compound.

-

Equilibrium: The incubation is carried out for a sufficient time to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The membrane-bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

Visualizations

The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for the in-vitro screening of this compound.

References

N-Methyl-3-phenoxybenzylamine: A Technical Guide to its Potential Pharmacological Target

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-3-phenoxybenzylamine is a synthetic compound with a strong potential to act as a selective antagonist for the serotonin 5-HT6 receptor. This receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system (CNS), particularly in brain regions associated with cognition and memory, such as the hippocampus and prefrontal cortex. Antagonism of the 5-HT6 receptor has been identified as a promising therapeutic strategy for the treatment of cognitive deficits in neurodegenerative and psychiatric disorders. This technical guide provides an in-depth overview of the 5-HT6 receptor as the likely primary pharmacological target of this compound, including its signaling pathway and representative experimental protocols for its characterization. While specific quantitative binding data for this compound is not extensively available in public literature, the information presented herein is based on the pharmacological profile of structurally related N-(2-arylethyl)benzylamines.

Primary Pharmacological Target: 5-HT6 Receptor

The principal pharmacological target of this compound is the 5-HT6 serotonin receptor. Patent literature identifies a series of N-(2-arylethyl)benzylamines, which includes this compound, as antagonists of this receptor. The 5-HT6 receptor is coupled to a Gs protein, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.

Signaling Pathway

The canonical signaling pathway for the 5-HT6 receptor is initiated by the binding of its endogenous ligand, serotonin (5-hydroxytryptamine), or an agonist. This conformational change in the receptor activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase to convert ATP into cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream protein targets, leading to a cellular response.

Antagonists like this compound are proposed to bind to the 5-HT6 receptor without activating it, thereby blocking the binding of serotonin and preventing the downstream signaling cascade. This blockade is thought to modulate cholinergic and glutamatergic neurotransmission, which may underlie the potential cognitive-enhancing effects of 5-HT6 receptor antagonists.

Potential Off-Target Considerations

A comprehensive off-target binding profile for this compound is not publicly available. However, for any CNS-active compound, it is crucial to assess its affinity for other serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A, 5-HT7), as well as other neurotransmitter receptors (e.g., dopamine, adrenergic, muscarinic receptors) and transporters to determine its selectivity and potential for side effects.

Experimental Protocols for Target Characterization

The following are representative experimental protocols used to characterize the interaction of a compound with the 5-HT6 receptor.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the 5-HT6 receptor.

Objective: To quantify the affinity of this compound for the human 5-HT6 receptor.

Materials:

-

HEK293 cells stably expressing the human 5-HT6 receptor.

-

Radioligand: [³H]-LSD (lysergic acid diethylamide) or another suitable 5-HT6 receptor radioligand.

-

Non-specific binding control: Serotonin (10 µM) or another high-affinity 5-HT6 ligand.

-

Test compound: this compound at various concentrations.

-

Binding buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Prepare cell membranes from HEK293 cells expressing the 5-HT6 receptor.

-

In a 96-well plate, add cell membranes, [³H]-LSD, and varying concentrations of this compound or the non-specific binding control.

-

Incubate the plate at 37°C for 60 minutes.

-

Terminate the incubation by rapid filtration through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer.

-

Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay determines the functional activity of a compound at the 5-HT6 receptor by measuring changes in intracellular cAMP levels.

Objective: To determine if this compound acts as an antagonist at the human 5-HT6 receptor.

Materials:

-

CHO-K1 or HEK293 cells stably expressing the human 5-HT6 receptor.

-

5-HT6 receptor agonist (e.g., Serotonin).

-

Test compound: this compound at various concentrations.

-

cAMP assay kit (e.g., HTRF, ELISA, or other suitable format).

-

Cell culture medium and reagents.

Procedure:

-

Seed the cells in a 96-well plate and allow them to attach overnight.

-

Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes.

-

Stimulate the cells with a fixed concentration of a 5-HT6 receptor agonist (typically the EC80 concentration).

-

Incubate for 30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP concentration using a cAMP assay kit according to the manufacturer's instructions.

-

Generate a dose-response curve for the antagonist and calculate the IC50 value.

-

The potency of the antagonist can be expressed as a pA2 value, calculated using the Schild equation.

Quantitative Data Summary

| Target | Assay Type | Parameter | Value (nM) |

| Human 5-HT6 Receptor | Radioligand Binding | Ki | Data Not Available |

| Human 5-HT6 Receptor | cAMP Functional Assay | IC50 | Data Not Available |

Conclusion

Based on the available patent literature and the established pharmacology of related compounds, the 5-HT6 receptor is the most probable high-affinity pharmacological target for this compound, where it is expected to act as an antagonist. Further in-depth characterization through radioligand binding and functional assays is necessary to definitively determine its binding affinity, functional potency, and selectivity profile. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive framework for the continued investigation of this compound and its potential as a therapeutic agent.

Early-Stage Research on N-Methyl-3-phenoxybenzylamine Toxicity: A Technical Guide

Introduction

N-Methyl-3-phenoxybenzylamine is a chemical compound for which early-stage toxicological research is limited. Understanding its potential toxicity is crucial for safe handling and for any future applications in drug development or other industries. This technical guide synthesizes available toxicological data on structurally related compounds to provide a predictive assessment of this compound's potential hazards. The primary analogues discussed are phenoxybenzamine, a well-characterized alpha-adrenergic antagonist, and the common metabolites of pyrethroid insecticides, 3-phenoxybenzyl alcohol and 3-phenoxybenzoic acid.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for phenoxybenzamine, 3-phenoxybenzyl alcohol, and N-methylbenzylamine. This data can be used as a preliminary guide for estimating the potential acute toxicity of this compound.

Table 1: Acute Toxicity of Phenoxybenzamine Hydrochloride

| Species | Route of Administration | LD50 Value | Reference |

| Rat | Oral | ~2000 mg/kg | [1] |

| Rat | Oral | 2500 mg/kg | [2] |

| Mouse | Oral | 900 mg/kg | [3] |

| Guinea Pig | Oral | ~500 mg/kg | [1] |

| Mouse | Intraperitoneal | 99 mg/kg | [3] |

| Mouse | Subcutaneous | 105 mg/kg | [3] |

Table 2: Acute Toxicity of 3-Phenoxybenzyl Alcohol

| Species | Route of Administration | LD50 Value | Reference |

| Rat | Oral | 1,496 mg/kg | [4] |

| Rabbit | Dermal | 10,000 mg/kg | [4] |

Table 3: GHS Hazard Classifications for N-Methylbenzylamine

| Hazard Statement | Classification |

| H226 | Flammable liquid and vapor |

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H314 | Causes severe skin burns and eye damage |

| H332 | Harmful if inhaled |

| H412 | Harmful to aquatic life with long lasting effects |

| Data from PubChem CID 7669[5] |

Potential Mechanisms of Toxicity & Signaling Pathways

Based on the known mechanism of the structurally similar compound phenoxybenzamine, a primary potential mechanism of toxicity for this compound could be the irreversible blockade of alpha-adrenergic receptors.

Alpha-Adrenergic Receptor Antagonism

Phenoxybenzamine is a non-selective, irreversible antagonist of alpha-adrenergic receptors (alpha-1 and alpha-2).[6] This blockade leads to vasodilation and a subsequent drop in blood pressure.[7] The irreversible nature of this binding means that the physiological effects are long-lasting, and recovery of function requires the synthesis of new receptors.[7] An overdose of phenoxybenzamine can lead to severe postural hypotension, reflex tachycardia, dizziness, and shock.[6]

Potential Neurotoxicity and Hepatotoxicity

The metabolite 3-phenoxybenzoic acid (3-PBA) has been shown to induce dopaminergic degeneration and may play a role in Parkinson's-like pathologies.[8] Studies have indicated that 3-PBA can interact with the dopamine transporter (DAT), leading to toxic effects in dopaminergic neurons.[8] Furthermore, 3-PBA has been demonstrated to induce apoptosis in human hepatocyte cells (HepG2) through the regulation of Caspase-3 and Bcl-2, suggesting a potential for hepatotoxicity.[9]

Experimental Protocols

Detailed experimental protocols for this compound are not available. However, based on studies of its analogues, the following outlines general methodologies that could be adapted for its toxicological evaluation.

Acute Oral Toxicity Study (LD50)

This protocol is based on the methods used for determining the oral LD50 of phenoxybenzamine in rodents.[1][3]

-

Animal Model: Use adult male and female Sprague-Dawley rats and CD-1 mice, 6-8 weeks old.

-

Housing: House animals in standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Test Substance Preparation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

-

Dose Administration: Administer the test substance by oral gavage to groups of animals at a range of doses. Include a vehicle control group.

-

Observation: Observe animals for clinical signs of toxicity and mortality at regular intervals for 14 days.

-

Data Analysis: Calculate the LD50 value using a recognized statistical method, such as the probit analysis.

In Vitro Hepatotoxicity Assay

This protocol is adapted from studies on 3-phenoxybenzoic acid.[9]

-

Cell Line: Use the human hepatoma cell line (HepG2).

-

Cell Culture: Culture cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment: Expose cells to various concentrations of this compound for 24-48 hours.

-

Cytotoxicity Assessment: Measure cell viability using an MTT or similar assay.

-

Apoptosis Analysis: Assess markers of apoptosis, such as caspase-3 activation and Bcl-2 expression, using techniques like Western blotting or flow cytometry.

Other Toxicological Endpoints

-

Carcinogenicity: Phenoxybenzamine is suspected of causing cancer.[3] Long-term exposure to phenoxybenzamine hydrochloride has been shown to cause peritoneal sarcomas in mice and rats.[10] Given the structural similarity, the carcinogenic potential of this compound should be carefully evaluated.

-

Developmental and Reproductive Toxicity: Adequate reproductive studies have not been performed for phenoxybenzamine.[1][11] It is unknown if it can cause fetal harm.[1][11] This represents a significant data gap for this compound.

-

Sensitization: The safety data sheet for phenoxybenzamine hydrochloride indicates that sensitization is possible through skin contact.[3]

Conclusion

While direct toxicological data for this compound is lacking, the information available for its structural analogues provides a valuable starting point for a preliminary risk assessment. The data suggests that this compound may possess moderate acute oral toxicity. A primary mechanism of action could be the irreversible blockade of alpha-adrenergic receptors, leading to cardiovascular effects. Furthermore, there is a potential for neurotoxicity, hepatotoxicity, and carcinogenicity. The experimental protocols outlined in this guide can serve as a foundation for future in vitro and in vivo studies to definitively characterize the toxicological profile of this compound. It is imperative that such studies are conducted to ensure the safe handling and use of this compound.

References

- 1. drugs.com [drugs.com]

- 2. phenoxybenzamine | CAS#:59-96-1 | Chemsrc [chemsrc.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. N-Methylbenzylamine | C8H11N | CID 7669 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Phenoxybenzamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Phenoxybenzamine - Wikipedia [en.wikipedia.org]

- 8. The pyrethroids metabolite 3-phenoxybenzoic acid induces dopaminergic degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Phenoxybenzamine | C18H22ClNO | CID 4768 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. publications.aap.org [publications.aap.org]

N-Methyl-3-phenoxybenzylamine Solubility: A Technical Guide for Researchers

An In-depth Analysis of Solubility Characteristics and Experimental Determination

This technical guide provides a comprehensive overview of the solubility of N-Methyl-3-phenoxybenzylamine in common laboratory solvents, designed for researchers, scientists, and professionals in drug development. Due to the limited availability of direct quantitative solubility data for this compound, this document focuses on predicting solubility based on structural analogues and provides detailed experimental protocols for its precise determination.

Core Concepts: Predicting Solubility

This compound (C₁₄H₁₅NO, Molar Mass: 213.27 g/mol ) is an organic compound whose solubility is dictated by its molecular structure. The presence of a polar secondary amine group suggests potential solubility in polar solvents, while the nonpolar phenoxy and benzyl groups indicate an affinity for nonpolar organic solvents.

Based on the qualitative solubility data of similar compounds, such as N-Methyl-3-methylbenzylamine and N-Methylbenzylamine, it is anticipated that this compound will exhibit good solubility in a range of organic solvents and limited solubility in water. For instance, N-Methyl-3-methylbenzylamine is described as being soluble in most organic solvents and slightly soluble in water. Similarly, N-Methylbenzylamine has limited solubility in water but is soluble in organic solvents.

Predicted Solubility Profile

| Solvent | Chemical Formula | Polarity | Predicted Solubility |

| Polar Protic Solvents | |||

| Water | H₂O | High | Very Low / Insoluble |

| Methanol | CH₃OH | High | Soluble |

| Ethanol | C₂H₅OH | High | Soluble |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | High | Soluble |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | High | Soluble |

| Acetonitrile | CH₃CN | High | Soluble |

| Acetone | (CH₃)₂CO | Medium | Soluble |

| Nonpolar Solvents | |||

| Dichloromethane (DCM) | CH₂Cl₂ | Medium | Soluble |

| Toluene | C₇H₈ | Low | Soluble |

| Hexane | C₆H₁₄ | Low | Sparingly Soluble to Insoluble |

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following outlines a general method for determining the solubility of a solid compound like this compound.

Materials and Equipment:

-

This compound (solid)

-

Selected laboratory solvents (high purity)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

-

Equilibrate the samples for a predetermined period (e.g., 24-48 hours) to ensure that the dissolution equilibrium is reached.

-

-

Sample Separation:

-

After equilibration, remove the vials from the shaker.

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed.

-

-

Analysis:

-

Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the concentration in the experimental samples.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

-

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Caption: A logical workflow for solubility assessment.

This structured approach ensures a systematic and accurate determination of the solubility profile of this compound, providing crucial data for its application in research and development.

An In-depth Technical Guide to the Putative Synthesis of N-Methyl-3-phenoxybenzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methyl-3-phenoxybenzylamine is a secondary amine of interest in medicinal chemistry and drug discovery due to its structural relation to various biologically active molecules. While the discovery of this specific compound is not widely documented in publicly available literature, its synthesis can be postulated through established and reliable organic chemistry methodologies. This technical guide outlines two primary, highly feasible synthetic pathways for the preparation of this compound: the reductive amination of 3-phenoxybenzaldehyde with methylamine and the N-methylation of 3-phenoxybenzylamine. This document provides detailed, albeit theoretical, experimental protocols, quantitative data based on analogous reactions, and visualizations of the synthetic workflows to serve as a comprehensive resource for researchers.

Introduction

This compound possesses a structural scaffold that is a recurring motif in a variety of pharmacologically active compounds. The phenoxybenzylamine core is found in numerous approved drugs and investigational molecules. The addition of an N-methyl group can significantly modulate the physicochemical and pharmacological properties of a parent amine, including its basicity, lipophilicity, and metabolic stability, which in turn can affect its potency, selectivity, and pharmacokinetic profile. Given the absence of a dedicated report on the discovery and synthesis of this compound, this guide aims to provide a robust theoretical framework for its preparation based on well-established chemical transformations.

Putative Synthetic Pathways

Two principal and highly efficient synthetic routes are proposed for the synthesis of this compound.

Pathway 1: Reductive Amination of 3-Phenoxybenzaldehyde

Reductive amination is a cornerstone of amine synthesis in organic chemistry, valued for its efficiency and broad applicability.[1] This pathway involves two key steps: the formation of an imine from 3-phenoxybenzaldehyde and methylamine, followed by the in-situ reduction of the imine to the target secondary amine.

Caption: Reductive Amination Workflow.

Pathway 2: N-Methylation of 3-Phenoxybenzylamine

Direct methylation of a primary amine is a classic and effective method for the synthesis of secondary amines. The Eschweiler-Clarke reaction is a particularly attractive method for this transformation as it utilizes formaldehyde as the methyl source and formic acid as the reducing agent, and it inherently avoids over-methylation to the quaternary ammonium salt.[2][3]

Caption: Eschweiler-Clarke N-Methylation Workflow.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound based on the pathways described above. These protocols are derived from established procedures for analogous transformations.

Pathway 1: Reductive Amination of 3-Phenoxybenzaldehyde

This protocol is adapted from standard reductive amination procedures using sodium borohydride as the reducing agent.[4]

Step 1: Imine Formation and Reduction

-

To a solution of 3-phenoxybenzaldehyde (1.0 eq) in methanol (5-10 mL per mmol of aldehyde) in a round-bottom flask equipped with a magnetic stirrer, add a solution of methylamine (1.1-1.2 eq, typically as a 40% solution in water or a 2M solution in methanol).

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium borohydride (NaBH4) (1.2-1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the imine intermediate.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be purified by column chromatography on silica gel.

Pathway 2: N-Methylation of 3-Phenoxybenzylamine (Eschweiler-Clarke Reaction)

This protocol is based on the classical Eschweiler-Clarke reaction conditions.[5][6]

-

In a round-bottom flask, combine 3-phenoxybenzylamine (1.0 eq), formic acid (2.0-3.0 eq), and aqueous formaldehyde (37% solution, 2.0-3.0 eq).

-

Heat the reaction mixture to 80-100 °C with stirring for 4-8 hours. The evolution of carbon dioxide should be observed. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully basify the reaction mixture with a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) to a pH > 10, ensuring the mixture is cooled in an ice bath during the addition.

-

Extract the basic aqueous mixture with an organic solvent such as ethyl acetate or diethyl ether (3 x volumes).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na2SO4).

-

Filter the mixture and remove the solvent under reduced pressure to afford the crude this compound.

-

Purify the crude product by column chromatography on silica gel if necessary.

Data Presentation

The following tables summarize the hypothetical quantitative data for the proposed syntheses of this compound. The expected yields and purity are based on typical outcomes for these types of reactions as reported in the organic synthesis literature.

Table 1: Reagents and Conditions for Pathway 1 (Reductive Amination)

| Reagent/Parameter | Molar Ratio (eq) | Notes |

| 3-Phenoxybenzaldehyde | 1.0 | Starting material |

| Methylamine | 1.1 - 1.2 | Reagent |

| Sodium Borohydride | 1.2 - 1.5 | Reducing agent |

| Solvent | - | Methanol |

| Temperature | 0 °C to RT | Reaction condition |

| Reaction Time | 3 - 6 hours | Reaction condition |

Table 2: Reagents and Conditions for Pathway 2 (Eschweiler-Clarke Reaction)

| Reagent/Parameter | Molar Ratio (eq) | Notes |

| 3-Phenoxybenzylamine | 1.0 | Starting material |

| Formaldehyde (37% aq.) | 2.0 - 3.0 | Methyl source |

| Formic Acid | 2.0 - 3.0 | Reducing agent/Solvent |

| Temperature | 80 - 100 °C | Reaction condition |

| Reaction Time | 4 - 8 hours | Reaction condition |

Table 3: Expected Product Characteristics

| Property | Expected Value | Method of Analysis |

| Molecular Formula | C14H15NO | - |

| Molecular Weight | 213.28 g/mol | Mass Spectrometry |

| Appearance | Colorless to pale yellow oil | Visual Inspection |

| Purity (post-chromatography) | >95% | HPLC, GC-MS, NMR |

| Expected Yield (Pathway 1) | 70 - 85% | Gravimetric |

| Expected Yield (Pathway 2) | 75 - 90% | Gravimetric |

Conclusion

While the formal discovery and synthesis of this compound are not prominently featured in scientific literature, its preparation is highly feasible through standard, well-understood synthetic transformations. This guide provides two robust, theoretical pathways—reductive amination and N-methylation—complete with detailed experimental protocols, expected quantitative outcomes, and clear visual representations of the synthetic workflows. This document is intended to serve as a valuable resource for researchers and professionals in the field of drug development, enabling them to synthesize and explore the potential of this compound and its derivatives in their research endeavors. It is recommended that these theoretical protocols be optimized and validated on a small scale in a laboratory setting.

References

- 1. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. m.youtube.com [m.youtube.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]

N-Methyl-3-phenoxybenzylamine: A Technical Guide for the Research Professional

An In-depth Whitepaper on a Key Intermediate for Novel Compound Synthesis

Abstract

N-Methyl-3-phenoxybenzylamine is a secondary amine that holds significant potential as a versatile intermediate in the fields of medicinal chemistry and materials science. Its structural motif, featuring a flexible phenoxy group and a reactive secondary amine, makes it an attractive building block for the synthesis of a diverse range of target molecules. This technical guide provides a comprehensive overview of this compound, including its synthesis, potential applications as a research chemical intermediate, and a proposed experimental protocol. Due to the limited availability of direct experimental data in the public domain, this guide leverages established chemical principles and analogous reactions to provide a robust framework for researchers.

Chemical Properties and Structure

This compound is characterized by the presence of a benzylamine core, with a phenoxy substituent at the 3-position of the benzene ring and a methyl group on the nitrogen atom.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 129535-78-0 | [1][2] |

| Molecular Formula | C₁₄H₁₅NO | |

| Molecular Weight | 213.28 g/mol | |

| Appearance | Predicted: Liquid | |

| Boiling Point | Predicted: >300 °C | |

| Density | Predicted: ~1.05 g/cm³ |

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from 3-phenoxybenzonitrile. The first step is the reduction of the nitrile to the primary amine, 3-phenoxybenzylamine, followed by N-methylation.

Step 1: Synthesis of 3-Phenoxybenzylamine

The reduction of 3-phenoxybenzonitrile to 3-phenoxybenzylamine is a well-established transformation. A common method involves catalytic hydrogenation.

Table 2: Synthesis of 3-Phenoxybenzylamine from 3-Phenoxybenzonitrile

| Parameter | Value |